REACTION_CXSMILES
|
[NH2:1][CH:2]1[C:24](=[O:25])[N:4]2[C:5]([C:21]([OH:23])=[O:22])=[C:6]([CH2:9][S:10][C:11]3[N:15]([CH2:16][S:17]([OH:20])(=[O:19])=[O:18])[N:14]=[N:13][N:12]=3)[CH2:7][S:8][C@H:3]12.[OH-].[Na+].[C:28](=[O:31])(O)[O-].[Na+].Cl.[C:34]([OH:37])(=O)[CH3:35].[C:38](O)(=O)[CH3:39].[CH2:42]([NH:46][CH2:47][CH2:48][NH:49][CH2:50][CH:51]([CH3:53])[CH3:52])[CH:43]([CH3:45])[CH3:44]>O.C(O)(C)C>[CH2:50]([NH:49][CH2:48][CH2:47][NH:46][CH2:42][CH:43]([CH3:45])[CH3:44])[CH:51]([CH3:52])[CH3:53].[C:28]([NH:1][CH:2]1[C:24](=[O:25])[N:4]2[C:5]([C:21]([OH:23])=[O:22])=[C:6]([CH2:9][S:10][C:11]3[N:15]([CH2:16][S:17]([OH:20])(=[O:18])=[O:19])[N:14]=[N:13][N:12]=3)[CH2:7][S:8][C@H:3]12)(=[O:31])[C@@H:34]([C:35]1[CH:39]=[CH:38][CH:44]=[CH:43][CH:42]=1)[OH:37] |f:1.2,3.4,6.7.8|
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Name
|
7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CS(=O)(=O)O)C(=O)O)C1=O
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Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
O-formylmandeloyl chloride
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
N,N′-diisobutylethylenediamine diacetate
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.C(C(C)C)NCCNCC(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred well at 25-30° C. for about 2-3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0-5° C.
|
Type
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CUSTOM
|
Details
|
After the completion of reaction
|
Type
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TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
the reaction at 28-30° C. for about 2-3 hrs
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5-10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with chilled water (0-5° C.)
|
Type
|
CUSTOM
|
Details
|
followed by isopropyl alcohol (0-5° C.)
|
Type
|
CUSTOM
|
Details
|
dried the material at ˜40° C.
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)NCCNCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CS(=O)(=O)O)C(=O)O)C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |